molecular formula C7H8N2O2S B13922536 5-Cyclobutyl-1,3,4-thiadiazole-2-carboxylic acid

5-Cyclobutyl-1,3,4-thiadiazole-2-carboxylic acid

Cat. No.: B13922536
M. Wt: 184.22 g/mol
InChI Key: ZXKPPBIFBXITOD-UHFFFAOYSA-N
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Description

5-Cyclobutyl-1,3,4-thiadiazole-2-carboxylic acid is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are a sub-family of azole compounds, characterized by a five-membered ring containing one sulfur and two nitrogen atoms

Preparation Methods

The synthesis of 5-Cyclobutyl-1,3,4-thiadiazole-2-carboxylic acid typically involves the reaction of cyclobutylamine with thiocarbohydrazide under acidic conditions, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and heating to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-Cyclobutyl-1,3,4-thiadiazole-2-carboxylic acid can undergo various chemical reactions, including:

Comparison with Similar Compounds

5-Cyclobutyl-1,3,4-thiadiazole-2-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the cyclobutyl group and the thiadiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H8N2O2S

Molecular Weight

184.22 g/mol

IUPAC Name

5-cyclobutyl-1,3,4-thiadiazole-2-carboxylic acid

InChI

InChI=1S/C7H8N2O2S/c10-7(11)6-9-8-5(12-6)4-2-1-3-4/h4H,1-3H2,(H,10,11)

InChI Key

ZXKPPBIFBXITOD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NN=C(S2)C(=O)O

Origin of Product

United States

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